molecular formula C24H34O7S2 B1612805 Disodium dodecyl(sulphonatophenoxy)benzenesulphonate CAS No. 28519-02-0

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate

Cat. No.: B1612805
CAS No.: 28519-02-0
M. Wt: 498.7 g/mol
InChI Key: LYLUJWGZVASHOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium dodecyl(sulphonatophenoxy)benzenesulphonate involves several key steps. The process typically begins with the alkylation of diphenyl ether using dodecyl chloride in the presence of a catalyst. The optimal reaction conditions for this step include a catalyst-to-reactant ratio of 1:5, a reaction temperature of 70°C, and a reaction time of 5 hours .

Following alkylation, the product undergoes sulfonation using either fuming sulfuric acid or chlorosulfonic acid. The best conditions for sulfonation with fuming sulfuric acid are a sulfur trioxide concentration of 15%, a reaction temperature of 35°C, and a reaction time of 1 hour . For chlorosulfonic acid, the optimal conditions are a reaction time of 20 minutes, a reactant-to-chlorosulfonic acid ratio of 1:5, and a reaction temperature of 15°C .

Industrial Production Methods

Industrial production of this compound involves a clean and efficient process. The production begins with the addition of measured amounts of new and recycled diphenyl ether into a reaction vessel. The mixture is stirred and heated to 80-100°C under vacuum to remove water . After dehydration, a catalyst is added, and the mixture is cooled to 50-70°C before the gradual addition of tetrapropylene. The reaction continues for 12 hours to complete the alkylation .

Chemical Reactions Analysis

Types of Reactions

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate primarily undergoes sulfonation reactions. It can also participate in oxidation and substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonated derivatives and oxidized products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate has a wide range of scientific research applications:

Mechanism of Action

As a surfactant, disodium dodecyl(sulphonatophenoxy)benzenesulphonate reduces the surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing mixtures of immiscible liquids. The molecular targets and pathways involved include the interaction with hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and other structures that enhance solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate stands out due to its dual sulfonate groups, which enhance its emulsifying and wetting properties compared to other surfactants. This makes it particularly effective in applications requiring strong emulsification and stabilization .

Properties

IUPAC Name

2-dodecyl-3-(2-sulfophenoxy)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-15-20-21(17-14-19-23(20)32(25,26)27)31-22-16-12-13-18-24(22)33(28,29)30/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLUJWGZVASHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860419
Record name 2-Dodecyl-3-(2-sulfophenoxy)benzene-1-sulfonic acid
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Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, 46% Aqueous solution: Clear yellow to amber liquid; [Pilot MSDS]
Record name Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2)
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Record name Benzenesulfonic acid, dodecyl(sulfophenoxy)-, disodium salt
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CAS No.

28519-02-0
Record name Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2)
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Record name Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2)
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Record name Disodium dodecyl(sulphonatophenoxy)benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate
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Disodium dodecyl(sulphonatophenoxy)benzenesulphonate
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Reactant of Route 6
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate

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